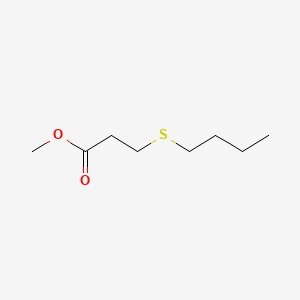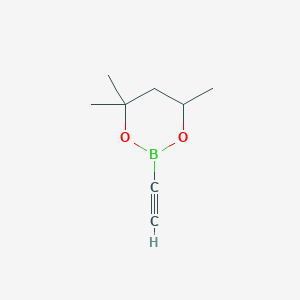
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C8H13BO2. This compound is known for its unique structure, which includes a boron atom integrated into a dioxaborinane ring. It has applications in various fields, including organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through several methods. One common approach involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with ethynyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a temperature range of -78°C to 0°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or alkanes.
Substitution: It can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include boronic acids, boronates, alcohols, and substituted dioxaborinanes .
Scientific Research Applications
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in drug development and as a probe in biological assays.
Medicine: Research is ongoing into its use in developing boron-containing drugs with unique pharmacological properties.
Mechanism of Action
The mechanism by which 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborinane ring can coordinate with various ligands, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
- 2,4,6-Trimethyl-1,3,2-dioxaborinane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its ethynyl group, which imparts distinct reactivity compared to its vinyl and alkyl analogs. This unique structure allows it to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
13722-63-9 |
|---|---|
Molecular Formula |
C8H13BO2 |
Molecular Weight |
152.00 g/mol |
IUPAC Name |
2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H13BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h1,7H,6H2,2-4H3 |
InChI Key |
RRHCCOMWBPRIDB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
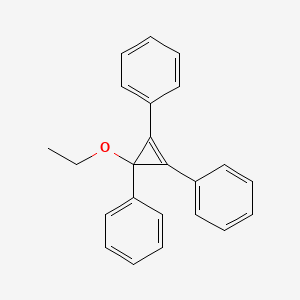
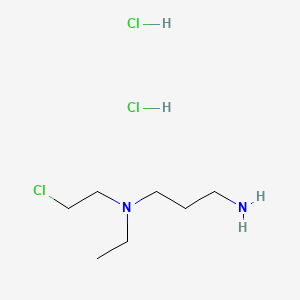
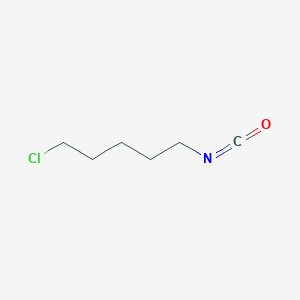
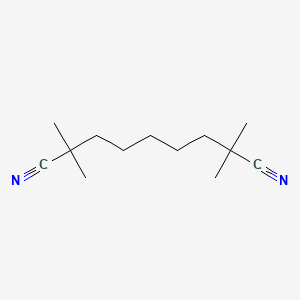

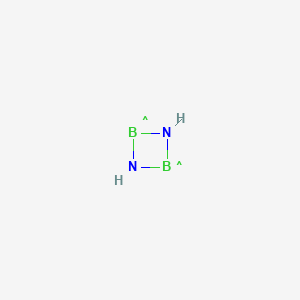
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

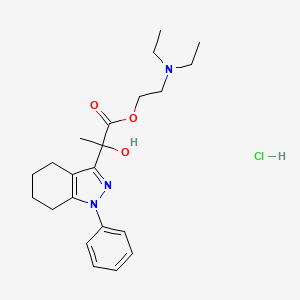
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)


